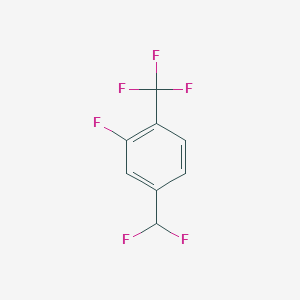

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene

描述

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and strong electron-withdrawing effects. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of difluorocarbene precursors, which can be generated in situ and react with aromatic substrates to introduce difluoromethyl groups .

Industrial Production Methods

Industrial production of this compound often relies on scalable fluorination processes that can be carried out under controlled conditions. These methods may include the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce fluorine atoms into the aromatic ring . The choice of method depends on factors such as yield, cost, and environmental considerations.

化学反应分析

Types of Reactions

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the benzene ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated aromatic ring.

Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Trifluoromethyl iodide (CF3I): Used in radical trifluoromethylation reactions.

Difluorocarbene precursors: Used to introduce difluoromethyl groups.

Palladium catalysts: Used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield a variety of substituted benzene derivatives, while cross-coupling reactions can introduce diverse functional groups onto the benzene ring .

科学研究应用

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and agrochemicals, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Fluorinated compounds are prevalent in drug design due to their ability to modify biological activity and pharmacokinetic properties. The incorporation of difluoromethyl and trifluoromethyl groups can enhance lipophilicity and metabolic stability.

Case Study: Anticancer Agents

Research has shown that compounds with difluoromethyl groups exhibit improved efficacy in inhibiting cancer cell proliferation. For instance, studies have demonstrated that difluoromethylated phenyl derivatives can selectively target cancer cells while minimizing effects on healthy cells. This selectivity is attributed to the enhanced interaction of these compounds with specific biological targets, such as enzymes involved in tumor growth .

Materials Science

The unique properties of this compound make it suitable for use in advanced materials, particularly in the development of coatings and polymers.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Surface Energy | Low |

| Hydrophobicity | High |

Fluorinated polymers exhibit superior resistance to solvents and high temperatures, making them ideal for applications in harsh environments, such as aerospace and automotive industries.

Agrochemicals

Fluorinated compounds are increasingly being explored for their potential as agrochemicals due to their enhanced biological activity and environmental stability.

Case Study: Herbicides

Research indicates that fluorinated herbicides demonstrate increased potency against a range of weeds compared to their non-fluorinated counterparts. The presence of difluoromethyl groups can improve the herbicide's ability to penetrate plant tissues, leading to more effective weed control .

作用机制

The mechanism by which 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene exerts its effects is primarily related to its electron-withdrawing properties. The presence of multiple fluorine atoms on the benzene ring increases the compound’s electronegativity, which can influence the reactivity and stability of the compound in various chemical environments . This electron-withdrawing effect can also impact the compound’s interactions with biological targets, such as enzymes and receptors, by altering the electronic distribution within the molecule .

相似化合物的比较

Similar Compounds

1,4-Bis(trifluoromethyl)benzene: Another fluorinated aromatic compound with similar electron-withdrawing properties.

1,3-Bis(trifluoromethyl)benzene: A compound with two trifluoromethyl groups positioned differently on the benzene ring.

Trifluoromethyl ethers: Compounds containing the trifluoromethoxy group, which also exhibit strong electron-withdrawing effects.

Uniqueness

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene is unique due to the specific arrangement of its fluorine atoms, which provides a distinct electronic environment compared to other fluorinated aromatic compounds. This unique structure can lead to different reactivity patterns and applications in various fields .

生物活性

4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene, with the CAS number 1214383-47-7, is a fluorinated aromatic compound that has garnered attention in various fields including pharmaceuticals and agrochemicals due to its unique chemical properties. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₄F₆

- Molecular Weight : 214.108 g/mol

- LogP : 3.78210

These properties indicate a compound that is lipophilic, which can influence its interaction with biological membranes and its bioavailability.

Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in this compound can enhance its binding affinity to certain biological targets, such as enzymes and receptors. This modification can lead to increased potency and selectivity in therapeutic applications.

Case Studies

- Fluorinated Antibiotics : A study on fluoroacetate derivatives demonstrated their ability to inhibit bacterial growth, suggesting that compounds with similar structures could also exhibit antimicrobial effects .

- Pharmaceutical Applications : Fluorinated compounds are prevalent in drug design due to their enhanced metabolic stability and bioactivity. Trifluoromethyl groups have been associated with improved pharmacokinetic profiles in several FDA-approved drugs .

Toxicological Considerations

The biological activity of fluorinated compounds must be balanced with their potential toxicity. Studies on related compounds indicate that while they may be effective as therapeutics, they can also exhibit cytotoxicity at higher concentrations or prolonged exposure .

Data Table: Comparison of Fluorinated Compounds

| Compound Name | CAS Number | Molecular Formula | Antimicrobial Activity | Pharmacological Use |

|---|---|---|---|---|

| This compound | 1214383-47-7 | C₈H₄F₆ | Potentially active | Investigational |

| Fluoroacetate | 144-62-7 | C₂H₃F₃O₂ | Yes | Herbicide |

| Trifluoromethanesulfonamide | 123-93-3 | C₂F₃N₃O₂S | Yes | Antibacterial |

属性

IUPAC Name |

4-(difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-3-4(7(10)11)1-2-5(6)8(12,13)14/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGWOCJKDODZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621406 | |

| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214383-47-7 | |

| Record name | 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。